![molecular formula C10H9BrF3N B6357757 7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1391212-56-8](/img/structure/B6357757.png)
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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Description
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, abbreviated as 7-Br-TF-THIQ, is a heterocyclic compound containing a bromine atom, a trifluoromethyl group, and a tetrahydroisoquinoline ring system. It has a wide range of applications in scientific research due to its unique properties. In
Scientific Research Applications
Synthesis and Organic Chemistry
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in the field of organic synthesis and chemical reactions. For instance, it has been utilized in the synthesis of various chemical compounds. Zlatoidský and Gabos (2009) described its synthesis via lithiation of tert-butylamines, followed by formylation and reductive amination (Zlatoidský & Gabos, 2009). Additionally, Strada et al. (2019) explored its use in organic synthesis, specifically in the preparation of benzyl sulfides and polycyclic amines (Strada et al., 2019).
Marine Natural Products
In the field of marine natural products, Ma et al. (2007) isolated new bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, highlighting its potential as a marine-derived compound (Ma et al., 2007).
Application in Medicinal Chemistry
In medicinal chemistry, the compound has been a subject of study. For example, Azamatov et al. (2023) investigated the local anesthetic activity of synthesized tetrahydroisoquinoline derivatives, showing its relevance in the development of potential drug candidates (Azamatov et al., 2023).
properties
IUPAC Name |
7-bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-1-6-3-4-15-9(8(6)5-7)10(12,13)14/h1-2,5,9,15H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGZUWFMCJWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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